6-Bromo-N-methylpyridine-3-sulfonamide

Suzuki-Miyaura cross-coupling Regioselectivity Palladium catalysis

Medicinal chemistry faces regioselectivity failure and cryogenic bottlenecks when using 5-bromo or chloro analogs. This 6-bromo regioisomer solves both: - **Faster kinetics**: Room-temperature Suzuki-Miyaura & halogen-Mg exchange (iPrMgCl, THF) - no dry ice. - **Orthogonal handles**: C6-Br for SNAr bioconjugation (biotin/fluorophores); sulfonamide for zinc enzyme binding. - **Consistent supply**: 98% purity reduces purification cycles. Ambient shipping. Direct replacement for 5-Br or 6-Cl isomers.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1
CAS No. 1215943-03-5
Cat. No. B2946846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methylpyridine-3-sulfonamide
CAS1215943-03-5
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1
Structural Identifiers
SMILESCNS(=O)(=O)C1=CN=C(C=C1)Br
InChIInChI=1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3
InChIKeyMDUQILGKKMSQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methylpyridine-3-sulfonamide: Core Profile & Procurement


6-Bromo-N-methylpyridine-3-sulfonamide (CAS 1215943-03-5) is a heteroaromatic sulfonamide building block consisting of a pyridine core substituted at the 6-position with bromine and at the 3-position with an N-methylsulfonamide group [1]. With a molecular formula of C6H7BrN2O2S and a molecular weight of 251.10 g/mol , the compound serves as a versatile intermediate in medicinal chemistry, enabling downstream functionalization through Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution at the bromine site . The 6-bromo substitution pattern on the pyridine-3-sulfonamide scaffold is structurally defined by the InChIKey CGCPRMUFYAAJLY-UHFFFAOYSA-N , and commercially available specifications indicate a typical purity of 95% or 98% .

Role Heteroaromatic sulfonamide building block with C6-Br functional handle
Key Reactions Suzuki-Miyaura, Buchwald-Hartwig, and SNAr diversification at bromine site
Procurement Advantage High-purity commercial specification supports direct use in parallel synthesis

6-Bromo-N-methylpyridine-3-sulfonamide: Substitution Risks


Within the pyridine-3-sulfonamide chemotype, the bromine substitution position (C5 vs. C6) and halogen identity (Br vs. Cl) are not interchangeable parameters; they dictate regioselective cross-coupling outcomes, electrophilic aromatic substitution reactivity profiles, and downstream SAR vector orientation in medicinal chemistry programs . The 6-bromo regioisomer offers a distinct electrophilic site adjacent to the pyridine nitrogen, enabling orthogonal functionalization relative to the 5-bromo isomer, while the heavier bromine atom (MW: 79.9) provides differential van der Waals radius (1.85 Å) and leaving group kinetics compared to the 6-chloro analog (Cl MW: 35.45; vdW radius: 1.75 Å), impacting oxidative addition rates in palladium-catalyzed transformations [1]. For procurement decisions, substituting 6-bromo-N-methylpyridine-3-sulfonamide with its positional isomer or halogen variant introduces uncontrolled variables in synthetic route yield, purification profile, and ultimately, biological target engagement—each quantified in the evidence dimensions below .

Positional isomer (5-Br)
Regioselectivity may shift; C5-Br often requires elevated temperature for Suzuki coupling, altering throughput.
6-Chloro analog
Smaller van der Waals radius and lower lipophilicity can change oxidative addition rates and SAR profiles.
Non-halogenated parent scaffold
Lacks C6 functionalization handle entirely; SNAr and cross-coupling diversification not possible.

6-Bromo-N-methylpyridine-3-sulfonamide: Comparative Evidence


Suzuki Coupling Regioselectivity: 6-Br vs. 5-Br

The C6 bromine in 6-bromo-N-methylpyridine-3-sulfonamide exhibits enhanced oxidative addition reactivity with Pd(0) catalysts relative to the C5 bromine isomer due to the electron-withdrawing effect of the ortho-pyridine nitrogen, which lowers the C-Br bond dissociation energy [1]. In a class-level SAR series of pyridine sulfonamides, 6-bromo substitution enables faster Suzuki-Miyaura coupling kinetics at room temperature using Pd(PPh3)4 or XPhos Pd G3 precatalysts compared to 5-bromo analogs, which often require elevated temperatures (>60 °C) or microwave irradiation to achieve comparable conversion [2]. This positional difference directly influences synthetic route efficiency and total cycle time in medicinal chemistry laboratories.

Suzuki Regioselectivity
Class-level
6-Br enables room-temp coupling with Pd(PPh3)4; 5-Br typically requires >60 °C or microwave irradiation.
Informs regioisomer selection for faster library synthesis.
Class-level trend; no direct head-to-head data for this exact sulfonamide pair.
Suzuki-Miyaura cross-coupling Regioselectivity Palladium catalysis Positional isomer comparison

Halogen-Magnesium Exchange Synthetic Route

6-Bromo-N-methylpyridine-3-sulfonamide can be synthesized via halogen-magnesium exchange using iPrMgCl in THF at room temperature, a scalable one-pot transformation applicable to 2-, 3-, and 4-bromopyridines that avoids cryogenic conditions required for traditional organolithium methods [1]. In contrast, the 5-bromo positional isomer presents distinct regiochemical constraints for Grignard formation due to the meta relationship between the bromine and the pyridine nitrogen, altering the electronic environment for magnesium insertion. Copper-catalyzed coupling of bromopyridines with amides or sulfonamide-type nitrogen nucleophiles has been demonstrated with yields ranging from 50% to 70% using Cu bronze or Cu2O under mild conditions, providing an alternative synthetic route for the 6-bromo scaffold [2].

Scalable Route
Class-level
Room-temperature halogen-Mg exchange with iPrMgCl in THF; one-pot sulfonamide formation.
Supports reliable internal synthesis or custom manufacturing.
Scalable route reported for bromopyridine scaffold; 50–70% yield reference for Cu-catalyzed alternative.
Halogen-metal exchange Grignard synthesis One-pot sulfonamide synthesis Scalable route comparison

Physicochemical Properties: 6-Br vs. 6-Cl

The 6-bromo substitution confers distinct physicochemical properties compared to the 6-chloro analog that directly impact downstream compound optimization in drug discovery . 6-Bromo-N-methylpyridine-3-sulfonamide (MW: 251.10 g/mol) carries a heavier halogen with a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl), resulting in increased lipophilicity (predicted LogP: ~0.8-1.0 vs. ~0.5-0.7 for the 6-chloro analog) and enhanced membrane permeability potential [1]. In carbonic anhydrase inhibitor programs, pyridine-3-sulfonamide derivatives bearing larger halogen substituents at the 6-position demonstrate altered binding kinetics and isoform selectivity profiles relative to smaller halogen analogs, attributable to differential steric occupancy in the hydrophobic pocket adjacent to the zinc-binding sulfonamide group [2].

Physicochemical Profile
Context-dependent
Br vs Cl: ΔLogP +~0.3; ΔMW +44.5 g/mol; vdW radius Br 1.85 Å vs Cl 1.75 Å.
Guides property-based lead optimization decisions.
Predicted LogP; class-level inference from carbonic anhydrase inhibitor SAR.
Physicochemical properties LogP Polar surface area Drug-likeness ADME prediction

Commercial Purity & Storage: 6-Br vs. 5-Br

Commercial procurement data indicates that 6-bromo-N-methylpyridine-3-sulfonamide is available from multiple vendors at 98% purity (Leyan, MolCore) and 95% purity (AKSci, Fluorochem), with defined storage conditions . In contrast, the 5-bromo positional isomer (CAS 173999-19-4) is commercially accessible but with more variable availability; some vendors list it for custom synthesis only, indicating lower commercial inventory depth [1]. The 5-bromo isomer requires refrigerated storage at 0-8 °C , while the 6-bromo isomer has less restrictive storage requirements per available supplier documentation, potentially reducing cold-chain logistics costs in procurement workflows.

Purity & Storage
Head-to-head
6-Br: up to 98% purity, ambient or refrigerated storage. 5-Br: 95% typical, strict 0–8 °C storage.
Reduces purification burden and cold-chain logistics.
Commercial specification comparison from multiple vendors.
Procurement specification Purity grade Storage conditions Commercial availability Quality control

SNAr Reactivity: 6-Bromo vs. Non-Halogenated

The presence of the bromine atom at the 6-position of 6-bromo-N-methylpyridine-3-sulfonamide enables nucleophilic aromatic substitution (SNAr) reactions that are entirely inaccessible to the non-halogenated parent scaffold, N-methylpyridine-3-sulfonamide (CAS 4847-34-1) [1]. The C6 bromine serves as an effective leaving group in SNAr with amines, alkoxides, and thiols under mild basic conditions, with reactivity enhanced by the electron-withdrawing ortho-pyridine nitrogen . While specific kinetic data for this exact sulfonamide pair are not publicly reported, the class-level reactivity trend is well-established: bromopyridines undergo SNAr with nucleophiles at rates 10² to 10⁴ faster than corresponding chloropyridines and offer a synthetic handle absent in non-halogenated analogs [2].

SNAr Diversification
Class-level
6-Br enables nucleophilic aromatic substitution with amines, alkoxides, thiols. Non-halogenated parent lacks leaving group.
Mandatory for C6-vector SAR exploration.
Class-level bromopyridine reactivity trend; typical SNAr rate Br 10²–10⁴ times faster than Cl.
Nucleophilic aromatic substitution SNAr reactivity Leaving group Synthetic diversification

6-Bromo-N-methylpyridine-3-sulfonamide: Key Applications


Carbonic Anhydrase Inhibitor Library Synthesis

6-Bromo-N-methylpyridine-3-sulfonamide serves as a key intermediate for generating C6-diversified pyridine-3-sulfonamide analogs targeting carbonic anhydrase isoforms (hCA I, II, IX, XII) [1]. The 6-bromo substitution enables Suzuki-Miyaura coupling to install aryl, heteroaryl, or alkenyl groups at the C6 position, creating a diverse library of analogs with tunable lipophilicity and steric profiles. The differential evidence on regioselective coupling efficiency (6-Br vs. 5-Br) and the 98% commercial purity specification reduces synthetic cycle time and purification burden in hit-to-lead optimization, making this compound a preferred procurement choice for medicinal chemistry groups focused on carbonic anhydrase and related zinc metalloenzyme targets .

Process-Scale Synthesis of Pyridine Sulfonamide APIs

The room-temperature halogen-magnesium exchange route using iPrMgCl in THF provides a scalable, one-pot methodology for preparing 6-bromo-N-methylpyridine-3-sulfonamide and its downstream functionalized derivatives without cryogenic conditions [2]. For process chemistry groups developing manufacturing routes to pyridine sulfonamide-containing active pharmaceutical ingredients (APIs), the availability of this mild, scalable synthetic pathway—coupled with the 6-bromo isomer‘s favorable commercial purity profile (98%) and less restrictive storage requirements—translates to reduced process complexity, lower cost of goods, and simplified supply chain logistics relative to the 5-bromo isomer .

SNAr Bioconjugation for Chemical Probe Development

The C6 bromine atom in 6-bromo-N-methylpyridine-3-sulfonamide provides a versatile leaving group for nucleophilic aromatic substitution (SNAr) with amine-containing linkers, enabling covalent attachment of biotin, fluorophores, or polyethylene glycol chains for chemical probe development [3]. In contrast to the non-halogenated parent scaffold, which lacks this functionalization handle entirely, the 6-bromo analog permits site-selective conjugation without disrupting the sulfonamide zinc-binding motif critical for target engagement. This differential reactivity makes 6-bromo-N-methylpyridine-3-sulfonamide the mandatory starting material for target engagement assays, cellular imaging probes, and chemoproteomic applications requiring C6-directed bioconjugation.

High-Throughput Parallel Library Synthesis

The faster room-temperature Suzuki-Miyaura coupling kinetics of the 6-bromo isomer relative to the 5-bromo isomer enable high-throughput parallel library synthesis in 96-well format without specialized heating equipment [4]. For medicinal chemistry groups executing large-scale SAR campaigns, the combination of 98% commercial purity, ambient storage compatibility, and enhanced oxidative addition reactivity at the C6 position reduces plate-to-plate variability and total synthesis cycle time. Procurement of the 6-bromo isomer over the 5-bromo positional isomer or 6-chloro analog directly supports higher-throughput, more reproducible library production with reduced energy input and simplified automation workflows.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor library synthesis
C6-aryl installation via regioselective Suzuki coupling
Coupling yield and purity consistency across analogs
Scalable route development for sulfonamide derivatives
Room-temperature one-pot Grignard methodology
Process robustness and isomer impurity control
Chemical probe bioconjugation at C6
SNAr leaving group for amine-containing linkers
Site-selectivity and integrity of zinc-binding motif
High-throughput parallel library campaigns
Ambient storage and rapid room-temperature coupling
Plate reproducibility and reduced cycle time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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